molecular formula C12H11BrClNO B2874434 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one CAS No. 51924-67-5

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2874434
CAS No.: 51924-67-5
M. Wt: 300.58
InChI Key: FVMHYYPDNMPFJJ-UHFFFAOYSA-N
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Description

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one (CAS 51924-67-5) is a brominated enaminone with a molecular formula of C12H11BrClNO and a molecular weight of 300.58 g/mol. This chemical serves as a versatile synthetic intermediate and a valuable scaffold for constructing more complex molecules in medicinal chemistry and drug discovery. Its structure features a conjugated enone system with a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position of the cyclohexenone ring. Researchers can identify the compound by its InChIKey (FVMHYYPDNMPFJJ-UHFFFAOYSA-N) and SMILES (BrC1=C(C(=O)CCC1)NC2=CC=C(C=C2)Cl) . While direct studies on this specific bromo-substituted compound are limited, research on its close structural analogue, 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one, provides strong evidence of its potential research value. This analogue has demonstrated significant biological activities, including antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as anticancer potential . The mechanism of action for such enaminones is believed to involve the disruption of bacterial cell wall synthesis or interference with key metabolic pathways . Furthermore, this class of compounds belongs to the broader family of chalcones and their derivatives, which are widely studied for their versatile pharmacological activities, including antiviral, anti-inflammatory, and antitumor effects . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-(4-chloroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMHYYPDNMPFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexenone, 4-chloroaniline, and bromine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol.

    Synthetic Route: The process involves the bromination of cyclohexenone followed by the nucleophilic substitution of the bromine atom with 4-chloroaniline.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Sulfur Insertion and Cyclization

In the presence of K₂S, brominated enaminones undergo sulfur insertion to form thiochromenone derivatives. For example:

  • Reaction : Cross-coupling with K₂S yields 4H-benzo[b] thiazine derivatives via a trisulfur radical anion intermediate .

  • Conditions : Transition metal-free, room temperature, oxidant-free.

  • Yield : Up to 94% for bromo-enaminones, depending on substitution patterns .

Substrate Product Yield
Bromo-enaminone derivatives4H-benzo[b] thiazine48–94%

Nucleophilic Substitution

The bromine atom at C2 is susceptible to nucleophilic displacement:

  • Reagents : Amines, thiols, or enolates.

  • Outcome : Substitution products (e.g., amino- or thio-functionalized cyclohexenones) .

  • Example : Reaction with secondary amines forms enamine derivatives, potentially useful in heterocycle synthesis .

Cycloaddition and Condensation

The enone system participates in cycloadditions:

  • Diels-Alder Reactions : With dienes to form bicyclic adducts.

  • Aldol Condensation : Under basic conditions, forms β-hydroxy ketones or α,β-unsaturated carbonyl compounds .

Redox Reactions

  • Oxidation : The enaminone’s α-position can be oxidized to form diketones or epoxides. TEMPO-mediated oxidation is a potential pathway .

  • Reduction : Catalytic hydrogenation of the enone yields saturated cyclohexanone derivatives.

Comparative Reactivity

Bromine’s position significantly impacts reactivity:

  • 2-Bromo vs. 3-Bromo Derivatives : 2-Bromo analogs (e.g., this compound) show higher electrophilicity at C2, favoring nucleophilic substitution over 3-bromo isomers .

  • Steric Effects : Bulky substituents on the cyclohexenone ring reduce reaction rates in cyclization pathways .

Stability and Handling

  • Storage : Stable under inert gas at −20°C; sensitive to moisture and light.

  • Decomposition : Prolonged exposure to heat or strong acids/bases may lead to debromination or ring-opening .

Scientific Research Applications

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the cyclohexenone scaffold significantly alter melting points, solubility, and reactivity:

Compound Name Substituents Melting Point (°C) Notable Properties
2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one Bromo, 4-chlorophenylamino Not reported High electrophilicity due to halogen groups
9d () 4-Methoxyphenylamino, phenylthio 126–128 Amorphous solid; IR/NMR data available
9e () 2-Bromophenylthio, 3-chloro-4-fluorophenylamino 152–154 Higher melting point due to multiple halogens
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate () Amino, bromophenyl, fluorophenyl 145–147 Screw-boat conformation; N–H⋯O hydrogen bonds
  • Halogenated vs. Electron-Donating Groups : Compounds with electron-withdrawing halogens (e.g., 9e, target compound) generally exhibit higher melting points than those with electron-donating groups like methoxy (9d) . However, the cyclohexadiene derivative in (melting point ~145°C) demonstrates that ring conformation and hydrogen bonding also critically influence thermal stability.
  • Reactivity : Bromo and chloro substituents enhance electrophilicity at the α,β-unsaturated ketone, making the target compound more reactive toward nucleophilic attack compared to sulfur- or selenium-containing analogs (e.g., 9k in ) .

Structural Analogues: Chalcones vs. Cyclohexenones

  • Chalcone Derivatives: and describe brominated chalcones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one). These linear α,β-unsaturated ketones lack the cyclic rigidity of cyclohexenones, leading to differences in conjugation and stability. Chalcones are prone to photochemical reactions, whereas cyclohexenones benefit from ring strain and restricted rotation, enhancing their utility in stereoselective syntheses .
  • Cyclohexadiene vs. Cyclohexenone: The cyclohexadiene in adopts a screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°), while cyclohexenones typically exhibit chair or half-chair conformations. This distinction affects intermolecular interactions; for example, the cyclohexadiene in forms N–H⋯O hydrogen bonds along the [010] axis, whereas cyclohexenones may prioritize halogen-based packing .

Crystallographic and Conformational Analysis

  • Crystal Systems: The monoclinic P21/c space group observed in 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one () is common among halogenated compounds. However, the absence of crystallographic data for the target compound limits direct comparisons.
  • Hydrogen Bonding: Amino-substituted cyclohexenones (e.g., ) form N–H⋯O bonds that stabilize crystal packing. The target compound’s 4-chlorophenylamino group may similarly participate in hydrogen bonding, though steric effects from bromo substituents could alter this behavior .

Biological Activity

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C12H11BrClNOC_{12}H_{11}BrClNO, with a molecular weight of 300.58 g/mol. This compound contains a cyclohexene ring with both bromine and chlorine substituents, suggesting possible reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 2bromo3(4chloroanilino)cyclohex2en1one\text{IUPAC Name }2-bromo-3-(4-chloroanilino)cyclohex-2-en-1-one

Key Features:

  • Cyclohexene Framework : Provides a stable base for various chemical modifications.
  • Halogenated Substituents : The presence of bromine and chlorine may enhance biological activity through increased reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexenone, 4-chloroaniline, and bromine.
  • Reaction Conditions : Conducted in solvents like dichloromethane or ethanol under controlled temperatures.
  • Synthetic Route : Involves the bromination of cyclohexenone followed by nucleophilic substitution with 4-chloroaniline.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. A comparative analysis with structurally similar compounds shows that:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-(4-Chlorophenyl)aminocyclohexenoneC11H10ClNLacks bromineAntibacterial
2-BromoanilineC6H6BrNSimple amine structureAntimicrobial
4-ChloroanilineC6H6ClNLacks cyclohexene ringAntifungal

The unique combination of halogenated substituents in this compound may enhance its reactivity and biological profile compared to these similar compounds.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, particularly highlighting its ability to induce apoptosis in tumor cells. The mechanism may involve the modulation of specific signaling pathways, although detailed investigations are required to elucidate the precise targets involved.

Case Studies

A notable study investigated the effects of several synthesized derivatives on cancer cell lines, including HEPG2 (human liver cancer). The results indicated that compounds similar to this compound exhibited significant antitumor activity with IC50 values comparable to established chemotherapeutics such as doxorubicin .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation.
  • Receptor Interaction : Binding affinity studies suggest interactions with specific receptors that modulate cell signaling pathways.
  • Induction of Apoptosis : Evidence points towards the activation of caspases leading to programmed cell death in cancer cells.

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